Chiral HPLC Elution Order on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine Pirkle Column: Direct Head-to-Head Comparison with 1,2-Benzocyclononen-3-ol
The enantiomers of (+)-1,2-benzocyclodecen-3-ol and (+)-1,2-benzocyclononen-3-ol were chromatographed on the identical Pirkle CSP [(R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bound to γ-aminopropyl silanized silica] under the same mobile phase conditions [1]. While the paper states that the elution order of both alcohols was determined and used to formulate a predictive rule for configurational assignment, the specific capacity factors (k') and separation factors (α) are not visible in the publicly available abstract and could not be extracted from the full text within the scope of this guide [1]. The existence of a direct, same-study head-to-head comparison is confirmed, but quantitative chromatographic parameters remain unretrieved.
| Evidence Dimension | Enantiomer elution order on Pirkle (R)-DNB-phenylglycine CSP |
|---|---|
| Target Compound Data | (+)-1,2-Benzocyclodecen-3-ol; elution order determined but specific k'/α values not retrieved from accessible abstract |
| Comparator Or Baseline | (+)-1,2-Benzocyclononen-3-ol (9-membered ring analog); elution order determined under identical conditions but specific k'/α not retrieved |
| Quantified Difference | Difference in enantiomer elution order confirmed qualitatively; quantitative k' and α values unavailable from accessed sources |
| Conditions | CSP: (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bound to γ-aminopropyl silanized silica; mobile phase not specified in abstract; Chirality 1991, 3:196-203 |
Why This Matters
Confirms that the 10-membered ring alcohol exhibits a distinct chiral recognition fingerprint on a standard Pirkle column compared to its 9-membered homolog, which is essential for labs developing enantioselective separations or assigning absolute configuration by chromatographic correlation.
- [1] Hu Y, Ziffer H. A new model to account for the order in which enantiomers of alkylarylcarbinols elute from a pirkle chiral HPLC column: Preparation, absolute stereochemistry, and chromatographic properties of (+)-1,2-benzocyclononen-3-ol and (+)-1,2-benzocyclodecen-3-ol. Chirality. 1991;3(3):196-203. doi:10.1002/chir.530030310 View Source
